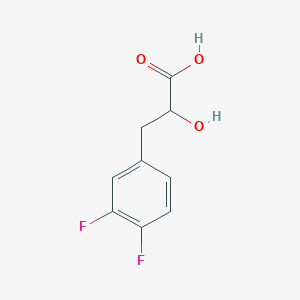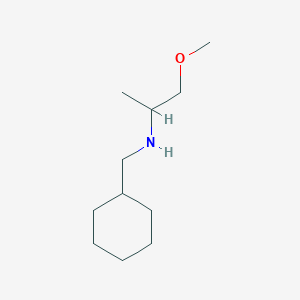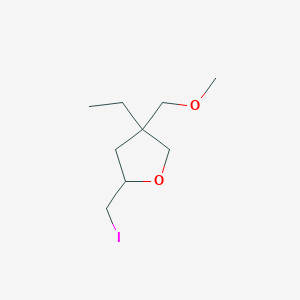![molecular formula C13H19NO B13287822 (Cyclopropylmethyl)({[3-(methoxymethyl)phenyl]methyl})amine](/img/structure/B13287822.png)
(Cyclopropylmethyl)({[3-(methoxymethyl)phenyl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylmethyl)({[3-(methoxymethyl)phenyl]methyl})amine is an organic compound with the molecular formula C₁₃H₁₉NO. This compound is characterized by the presence of a cyclopropylmethyl group and a methoxymethyl-substituted phenyl group attached to an amine. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)({[3-(methoxymethyl)phenyl]methyl})amine typically involves the reaction of cyclopropylmethylamine with a methoxymethyl-substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)({[3-(methoxymethyl)phenyl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) are used for substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Cyclopropylmethyl)({[3-(methoxymethyl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)({[3-(methoxymethyl)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methoxymethyl-substituted phenyl group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylamine: Lacks the methoxymethyl-substituted phenyl group, resulting in different chemical properties and reactivity.
(Methoxymethyl)phenylamine: Lacks the cyclopropylmethyl group, leading to variations in steric and electronic effects.
Uniqueness
(Cyclopropylmethyl)({[3-(methoxymethyl)phenyl]methyl})amine is unique due to the combination of the cyclopropylmethyl and methoxymethyl-substituted phenyl groups. This combination imparts distinct steric and electronic properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-cyclopropyl-N-[[3-(methoxymethyl)phenyl]methyl]methanamine |
InChI |
InChI=1S/C13H19NO/c1-15-10-13-4-2-3-12(7-13)9-14-8-11-5-6-11/h2-4,7,11,14H,5-6,8-10H2,1H3 |
InChI Key |
UVYZTCWCLLKHPB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC(=C1)CNCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile](/img/structure/B13287746.png)


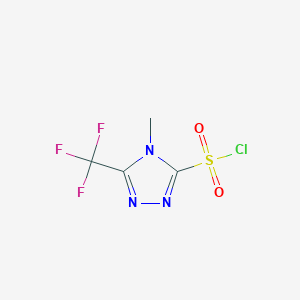

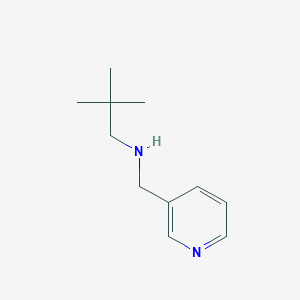
![2-{bicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13287766.png)
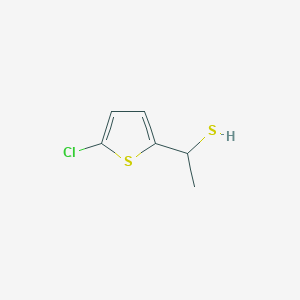
amine](/img/structure/B13287777.png)
![(2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13287782.png)
